![molecular formula C9H6ClNO2S B13980104 Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl ester group at the 2nd position of the pyridine ring contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Substituted thieno[3,2-c]pyridine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the original ester compound.
Applications De Recherche Scientifique
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. The presence of the chlorine atom and the ester group enhances its binding affinity and selectivity. The compound’s interaction with the enzyme’s active site can lead to the inhibition of enzymatic activity, thereby modulating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Thieno[2,3-c]pyridine derivatives
Uniqueness
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom at the 6th position and the ester group at the 2nd position contribute to its enhanced reactivity and binding affinity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H6ClNO2S |
|---|---|
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-4-11-8(10)3-6(5)14-7/h2-4H,1H3 |
Clé InChI |
QWQTUTQZTKLBPX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CN=C(C=C2S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
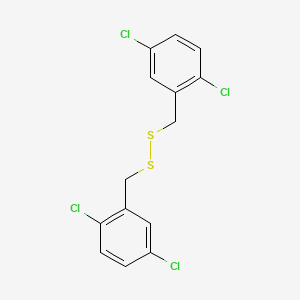
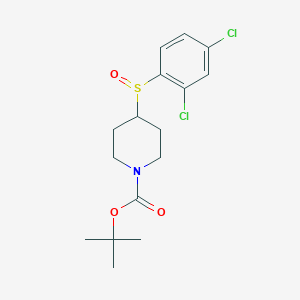
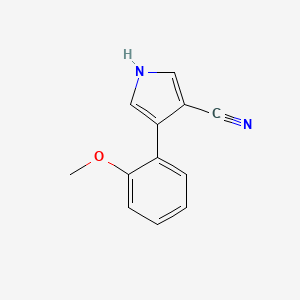


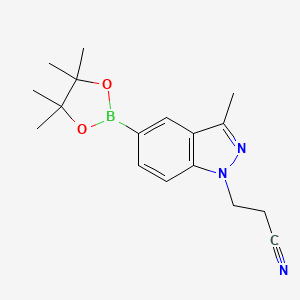
dimethyl-](/img/structure/B13980061.png)



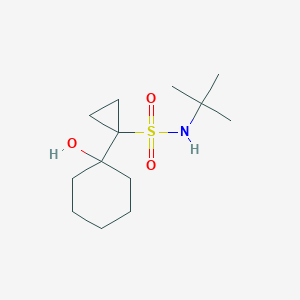

![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
